![molecular formula C16H16N4O3 B2743192 5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1223881-92-2](/img/structure/B2743192.png)

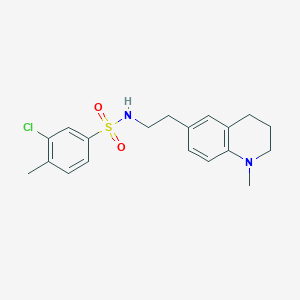

5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present in a variety of pharmaceuticals . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are also found in various biologically active compounds .

Synthesis Analysis

Triazoles can be synthesized from various precursors, including 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The synthesis of oxazoles is a well-studied area of organic chemistry, with numerous methods available .Molecular Structure Analysis

The molecular structure of triazoles and oxazoles has been extensively studied. They are planar molecules, which allows them to stack well in crystal structures .Chemical Reactions Analysis

Triazoles and oxazoles can undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, participate in click reactions, and serve as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and oxazoles depend on their specific substituents. Generally, they are stable compounds and can exhibit a range of properties, from hydrophobic to hydrophilic, depending on their substitution pattern .Scientific Research Applications

Synthesis of Biologically Active Compounds

Triazole derivatives, closely related to the chemical structure , are essential scaffolds in medicinal chemistry. They serve as a basis for preparing collections of peptidomimetics or biologically active compounds, leveraging their ability to induce specific molecular conformations or serve as pharmacophores. For instance, triazole-containing dipeptides have been synthesized for their potential as turn inducers, and specific triazoles have shown activity as HSP90 inhibitors, demonstrating the versatility of triazole scaffolds in drug discovery (Ferrini et al., 2015).

Oriented Synthesis for Drug Intermediates

The structural motif of triazoles, including variations such as "5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid," is pivotal in synthesizing important intermediates for various drugs. A methodical approach using phenyl acetylene has led to the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, showcasing the compound's role as an intermediate in pharmaceutical synthesis processes (Liu et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-9-4-6-12(7-5-9)15-17-13(11(3)23-15)8-20-10(2)14(16(21)22)18-19-20/h4-7H,8H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVYWBONPZXRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)

![(1S,5S)-bicyclo[3.2.0]heptan-2-one](/img/structure/B2743127.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)

![N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2743132.png)